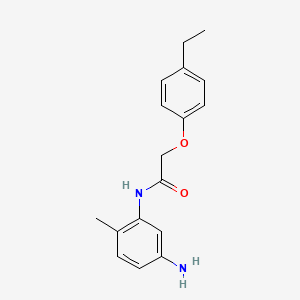
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide
説明
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide, also known as 5-Amino-2-methylphenyl-2-ethylphenoxyacetamide (AMPEA), is a synthetic compound that has been used for a variety of scientific research applications. It is a small molecule that is composed of an amine group, two methylphenyl rings, and an ethylphenoxyacetamide group. AMPEA has been found to interact with a variety of biological systems, such as the central nervous system, and can be used as a tool to study the biochemical and physiological effects of these interactions.
科学的研究の応用
1. Antimalarial Drug Synthesis
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is an intermediate in the synthesis of antimalarial drugs. It has been utilized in processes such as chemoselective monoacetylation, contributing to the development of effective treatments for malaria. This synthesis involves various acyl donors and catalysts, demonstrating the compound's versatility in pharmaceutical applications (Magadum & Yadav, 2018).
2. Structure-Activity Relationships in Antimalarial Compounds
Research involving the compound has contributed to understanding the structure-activity relationships in antimalarial compounds. By examining derivatives of this compound, scientists have identified correlations between molecular modifications and antimalarial potency, paving the way for more targeted and effective antimalarial therapies (Werbel et al., 1986).
3. Bioactive Metabolite Formation
The compound has been studied in the context of bioactive metabolite formation, where it undergoes transformations to form nitrosylated and nitrated derivatives. These derivatives have shown potential in creating bioactive metabolites with applications in fields like agriscience and environmental studies (Girel et al., 2022).
4. Development of Opioid Agonists
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has been used in the synthesis of opioid agonists, contributing to the development of new pain management drugs. Research in this area explores various structural modifications to enhance the efficacy and selectivity of these agonists (Barlow et al., 1991).
5. Hydrogen Bond Studies in Drug Development
The compound's derivatives have been studied for their hydrogen bonding characteristics, which is crucial for drug development. Understanding these interactions aids in designing more effective pharmaceutical agents (Romero & Angela Margarita, 2008).
6. Antioxidant Activity
Research has shown that certain derivatives of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide exhibit significant antioxidant activity. This finding is important for developing therapeutic agents that counteract oxidative stress-related diseases (Chkirate et al., 2019).
7. Synthesis and Pharmacological Assessment
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide derivatives have been synthesized and assessed for various pharmacological activities, including cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This research contributes to the development of new therapeutic agents in these areas (Rani et al., 2016).
8. Anticancer Drug Synthesis
The compound has been utilized in synthesizing anticancer drugs, specifically targeting the VEGFr receptor. Its structural characteristics and interactions have been studied in depth to enhance the efficacy of these drugs (Sharma et al., 2018).
特性
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-13-5-8-15(9-6-13)21-11-17(20)19-16-10-14(18)7-4-12(16)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZYENIWJFXHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(3-Fluorophenyl)ethoxy]acetic acid](/img/structure/B3174479.png)

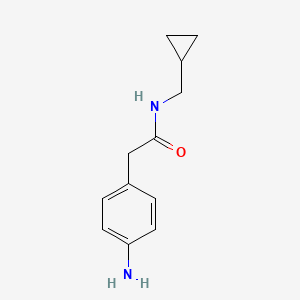

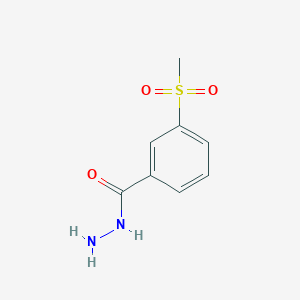

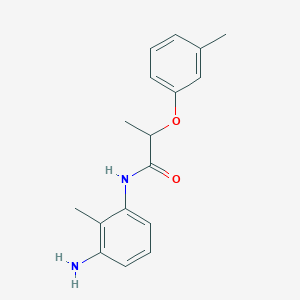



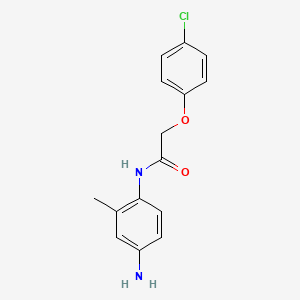
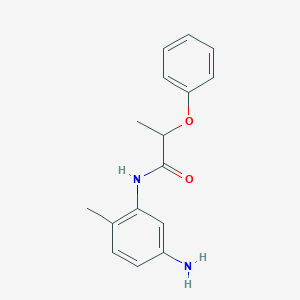
![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide](/img/structure/B3174563.png)